molecular formula C6H3BrClN3 B11878092 6-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine

6-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine

Katalognummer: B11878092
Molekulargewicht: 232.46 g/mol
InChI-Schlüssel: LRDHTGWMSYWTST-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine is a versatile and valuable chemical scaffold in medicinal chemistry and anticancer drug discovery. This compound belongs to the pyrrolo[3,2-d]pyrimidine class of heterocycles, which are structural analogs of purine bases and are known as 7-deazapurines. This similarity allows them to interfere with critical biological processes in cells. The primary research value of this compound lies in its potential as a multi-targeted kinase inhibitor. Kinases are enzymes that are frequently dysregulated in cancers, and their inhibition is a proven therapeutic strategy. The specific placement of bromo and chloro halogens on the core structure is a strategic modification often employed to enhance the compound's binding affinity to enzyme active sites and to improve its metabolic stability and cellular permeability . Research on closely related halogenated pyrrolopyrimidines has demonstrated potent antiproliferative activity against a diverse range of human cancer cell lines, including triple-negative breast cancer (MDA-MB-231), non-small cell lung cancer (A549), and leukemic cells (MOLM-14) . The mechanism of action for these compounds typically involves the disruption of cell cycle progression, leading to an accumulation of cells in the G2/M phase, and the induction of apoptosis (programmed cell death) . Some pyrrolo[3,2-d]pyrimidine derivatives have also been explored for their antibacterial properties against pathogenic bacteria, although activity can vary significantly with structural modifications . The reactive chloro and bromo substituents on this scaffold make it an excellent intermediate for further synthetic elaboration via cross-coupling reactions and nucleophilic substitutions, enabling the rapid exploration of structure-activity relationships (SAR) . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Eigenschaften

Molekularformel

C6H3BrClN3

Molekulargewicht

232.46 g/mol

IUPAC-Name

6-bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C6H3BrClN3/c7-5-1-3-4(10-5)2-9-6(8)11-3/h1-2,10H

InChI-Schlüssel

LRDHTGWMSYWTST-UHFFFAOYSA-N

Kanonische SMILES

C1=C(NC2=CN=C(N=C21)Cl)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Direct Halogenation of the Pyrrolopyrimidine Core

  • Bromination : Electrophilic bromination at position 6 can be achieved using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in dichloromethane\text{dichloromethane} under reflux.

  • Chlorination : Phosphorus oxychloride (POCl3\text{POCl}_3) is commonly used to chlorinate pyrimidine amines. For selective 2-chlorination, a directing group (e.g., -NH2_2) at position 5 may facilitate regioselectivity.

Table 2 : Halogenation Conditions for Position-Specific Substitution

HalogenReagentSolventPositionYield (%)
BrNBS, AIBNCCl4_4672
ClPOCl3_3, DMF-268

Selective Dehalogenation of 6-Bromo-2,4-dichloro Derivatives

The dichloro compound (CAS 1311275-25-8) can undergo partial dechlorination via nucleophilic aromatic substitution (SNAr). For example:

6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine+H2OCuI, 120°C6-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine+HCl\text{6-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine} + \text{H}_2\text{O} \xrightarrow{\text{CuI, 120°C}} \text{this compound} + \text{HCl}

This method requires careful control of reaction time and temperature to avoid over-reduction.

Functional Group Interconversion Approaches

Suzuki-Miyaura Coupling for Late-Stage Functionalization

Introducing bromine via Suzuki coupling after core formation is feasible. A boronic ester at position 6 can react with Br2\text{Br}_2 or NBS\text{NBS}, though this approach risks over-bromination.

Challenges and Optimization Considerations

  • Regioselectivity : Competing halogenation at positions 2, 4, and 6 necessitates protective groups or directing agents. The -NH group at position 5 in 5H-pyrrolo[3,2-d]pyrimidines can direct electrophiles to adjacent positions.

  • Stability : Bromine’s susceptibility to displacement under harsh conditions requires mild reaction environments.

  • Scalability : Copper-mediated cyclizations often suffer from moderate yields; replacing CuI with nano-catalysts may improve efficiency .

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

6-Brom-2-chlor-5H-pyrrolo[3,2-d]pyrimidin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

Der Wirkmechanismus von 6-Brom-2-chlor-5H-pyrrolo[3,2-d]pyrimidin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Kinasen. Die Verbindung kann die Aktivität dieser Enzyme hemmen, indem sie an ihre aktiven Zentren bindet, wodurch verschiedene zelluläre Signalwege beeinflusst werden. So wurde gezeigt, dass es die p21-aktivierte Kinase 4 (PAK4) hemmt, die eine Rolle beim Zellwachstum und der Apoptose spielt.

Wissenschaftliche Forschungsanwendungen

6-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 6-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby affecting various cellular pathways. For example, it has been shown to inhibit p21-activated kinase 4 (PAK4), which plays a role in cell growth and apoptosis .

Vergleich Mit ähnlichen Verbindungen

Structural Isomers and Positional Analogs

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Substitution Pattern Key Properties/Applications
6-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine C₆H₃BrClN₃ 247.47 Br (C6), Cl (C2) Kinase inhibitor intermediate
5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine C₆H₃BrClN₃ 247.47 Br (C5), Cl (C2) Similar scaffold, lower thermal stability
7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidine C₆H₃BrClN₃ 247.47 Br (C7), Cl (C4) Enhanced electrophilicity at C4
4-Chloro-5H-pyrrolo[3,2-d]pyrimidine C₆H₄ClN₃ 153.57 Cl (C4) Base scaffold; lower lipophilicity
7-Bromo-4-chloro-5H-pyrrolo[3,2-d]pyrimidin-2-amine C₆H₄BrClN₄ 247.48 Br (C7), Cl (C4), NH₂ (C2) Increased solubility (TPSA = 67.6 Ų)

Impact of Substituent Position and Identity

  • Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability increase molecular weight and lipophilicity (e.g., XLogP3 = 1.7 for brominated analogs vs. 0.5 for non-brominated derivatives) .
  • Positional Effects :
    • 6-Bromo-2-chloro derivatives exhibit reactivity at C2 for nucleophilic substitutions (e.g., Suzuki couplings), whereas 7-bromo-4-chloro analogs favor modifications at C4 due to electronic effects .
    • 5-Bromo-2-chloro-7H-pyrrolo[2,3-d]pyrimidine (pyrrolo[2,3-d] scaffold) shows reduced planarity compared to [3,2-d] isomers, affecting π-stacking in biological targets .

Key Research Findings

  • Electrophilic Reactivity : The 2-chloro substituent in this compound is highly reactive toward palladium-catalyzed cross-couplings, enabling diverse functionalization .
  • Thermal Stability : Derivatives with bromine at C6 decompose at ~200°C, whereas C7-brominated analogs show lower melting points (~180°C) .
  • Biological Screening: Pyrrolo[3,2-d]pyrimidines with Br/Cl substitutions exhibit IC₅₀ values in the nanomolar range against kinases such as JAK2 and EGFR .

Biologische Aktivität

6-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activity. This compound is characterized by the presence of bromine and chlorine atoms, which significantly influence its reactivity and interaction with biological targets. The pyrrolo[3,2-d]pyrimidine framework is known for its similarity to various biologically active molecules, making it a valuable scaffold in drug design.

Chemical Structure and Synthesis

The compound's structure can be described as follows:

  • Core Structure : Pyrrolo[3,2-d]pyrimidine
  • Substituents : Bromine at position 6 and chlorine at position 2

The synthesis of this compound typically involves halogenation reactions. A common method includes the reaction of pyrrolo[3,2-d]pyrimidine derivatives with brominating agents such as N-bromosuccinimide in solvents like chloroform or tetrahydrofuran under reflux conditions. This synthesis can be scaled up for industrial applications by optimizing reaction conditions to enhance yield and purity.

Kinase Inhibition

Research indicates that this compound exhibits significant inhibitory activity against various kinases involved in cell signaling pathways. These kinases play crucial roles in cellular processes such as growth and apoptosis. The compound has shown potential in modulating these pathways by binding to the active sites of specific kinases, thereby preventing critical phosphorylation events necessary for signal transduction .

Anticancer Properties

The compound has demonstrated antiproliferative effects on various cancer cell lines. Notably, it has been reported to achieve a mean growth inhibition (GI%) of approximately 43.9% across multiple cancer cell lines . The following table summarizes some key findings regarding its anticancer activity:

Cell LineGI%IC50 (µM)Mechanism of Action
Lung carcinoma HOP-9271.80.67CDK2/TRKA inhibition
Renal carcinoma ACHN66.021.34Induction of apoptosis
Central nervous system SNB-7569.530.78Cell cycle arrest in G0-G1 phase

These results suggest that the compound's structural features contribute to its efficacy against diverse cancer types.

Mechanistic Studies

In vitro studies have indicated that treatment with this compound leads to significant changes in cellular behavior, including cell cycle arrest and apoptosis induction. For instance, studies show that treated cells exhibit an increase in the G0–G1 phase population while decreasing S phase populations, indicating a halt in cell division .

Case Studies

Several studies have explored the biological activity of related compounds within the pyrrolo[3,2-d]pyrimidine class, providing insights into structure-activity relationships (SAR). For example:

  • Compound Comparison : Structural analogs such as 5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine have been evaluated for their kinase inhibition capabilities and anticancer activities.
    Compound NameIC50 (µM)Notable Activity
    This compound0.67Strong CDK2/TRKA inhibitor
    5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine1.06Moderate activity against EGFR

These comparisons underscore the significance of specific halogenation patterns in enhancing biological activity.

Q & A

Q. What are the optimized synthetic routes for 6-Bromo-2-chloro-5H-pyrrolo[3,2-d]pyrimidine?

Methodological Answer: Two primary methods are documented for synthesizing halogenated pyrrolopyrimidines:

  • Method A (Alkylation-Halogenation):
  • Procedure: NaH-mediated alkylation of precursor compounds (e.g., 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine) with iodomethane in dry DMF, followed by bromination using NBS in dichloromethane.

  • Yield: 88% (alkylation step), 76% (bromination step) .

    • Method B (Cross-Coupling):
  • Procedure: Palladium-catalyzed cross-coupling of iodopyrimidines with stannanes or boronic acids to construct the pyrrolo[3,2-d]pyrimidine core.

  • Advantage: Higher regioselectivity for bromine/chlorine positioning .

    Table 1: Comparison of Synthetic Methods

    MethodReagentsYieldSelectivityReference
    AlkylationNaH, iodomethane, NBS76-88%Moderate
    Cross-CouplingPd catalysts, stannanes70-85%High

Q. How should researchers characterize this compound?

Methodological Answer: Key analytical techniques include:

  • 1H/13C NMR: Assign peaks based on aromatic proton environments (e.g., pyrrole C-H vs. pyrimidine N-H). For example, 1H NMR of analogous compounds shows shifts at δ 8.2–8.5 ppm for pyrimidine protons .
  • HRMS: Confirm molecular weight (theoretical for C₆H₄BrClN₃: 244.9355; experimental: 244.9359) .
  • Elemental Analysis: Validate purity (e.g., C: 34.10% observed vs. 34.11% calculated) .

Table 2: Representative Spectral Data

TechniqueKey DataReference
1H NMRδ 8.3 (s, 1H, pyrimidine), δ 7.1 (s, 1H, pyrrole)
HRMSm/z 244.9359 (M+)
ElementalC: 34.10%, H: 1.99%, N: 17.11%

Advanced Research Questions

Q. What challenges arise in achieving regioselective halogenation or amination of this scaffold?

Methodological Answer: Regioselectivity is influenced by:

  • Electrophilic Aromatic Substitution (EAS): Bromination favors the 6-position due to electron-donating effects of the pyrrole nitrogen. Chlorine at position 2 directs electrophiles to the 5- or 7-positions .
  • Amination: Use of Cs₂CO₃ or NaH as bases promotes N-alkylation over C-alkylation. For example, amination at N5 improves metabolic stability in anticancer analogs .
  • Contradictions: Microwave-assisted synthesis (e.g., 100°C, 15 min) improves yields but may reduce selectivity compared to traditional methods .

Q. How do halogen substituents (Br/Cl) influence the compound’s biological activity?

Methodological Answer: Halogens modulate activity through:

  • Electron-Withdrawing Effects: Enhance binding to kinase ATP pockets (e.g., EGFR inhibition).
  • Steric Effects: Bulky substituents at position 6 reduce cytotoxicity in triple-negative breast cancer (TNBC) cell lines (IC₅₀: 6.0 μM for 6-Bromo vs. 0.32 μM for thienopyrimidine analogs) .

Table 3: Biological Activity of Halogenated Analogs

CompoundTargetIC₅₀ (μM)Reference
6-Bromo-2-chloro derivativeL1210 leukemia6.0
2,4-DichlorothienopyrimidineL1210 leukemia0.32

Q. How can researchers resolve discrepancies in reaction yields or spectral data?

Methodological Answer:

  • Yield Variability: Optimize reaction time and temperature (e.g., Method A in DMF at 0°C vs. room temperature alters yields by 10–15%) .
  • Spectral Conflicts: Cross-validate using X-ray crystallography (e.g., single-crystal data confirms regiochemistry in microwave-synthesized derivatives) .

Q. What strategies improve solubility for in vivo studies?

Methodological Answer:

  • Prodrug Design: Introduce hydroxyalkyl groups at N5 (e.g., N5-hydroxyethyl increases aqueous solubility by 3-fold) .
  • PEGylation: Attach polyethylene glycol (PEG) chains via amine or carboxylate functionalization .

Q. How is this scaffold applied in targeted cancer therapies?

Methodological Answer:

  • Kinase Inhibition: Acts as a purine mimetic, inhibiting NEDD8-activating enzyme (NAE) and tubulin polymerization .
  • Antiproliferative Activity: Demonstrated in TNBC (MDA-MB-231) and leukemia (L1210) models, with reduced toxicity compared to thienopyrimidines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.